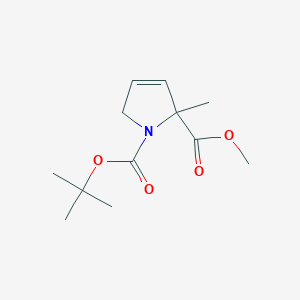
1-tert-butyl2-methyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is a liquid at room temperature and is known for its applications in various scientific fields.
Méthodes De Préparation
The synthesis of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl acetoacetate with methylamine, followed by cyclization to form the pyrrole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Applications De Recherche Scientifique
1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate can be compared with other similar compounds such as:
1-tert-butyl 2-methyl (S)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate: This compound has a similar structure but differs in stereochemistry.
1-tert-butyl 2-methyl 1H-pyrrole-1,2 (2H,5H)-dicarboxylate: This compound has a different hydrogenation state.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-O-tert-butyl 5-O-methyl 5-methyl-2H-pyrrole-1,5-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-7H,8H2,1-5H3 |
Clé InChI |
YDKVELHEMMJYJX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CCN1C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



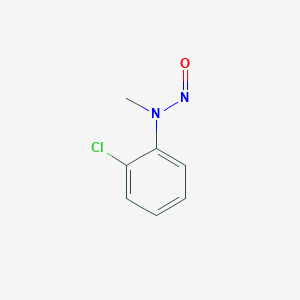
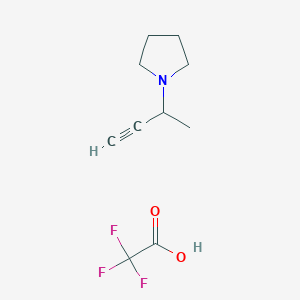
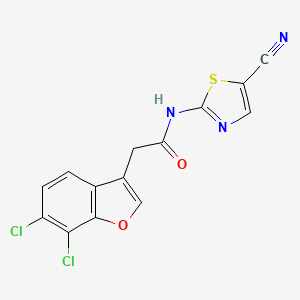
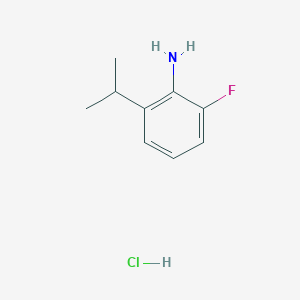
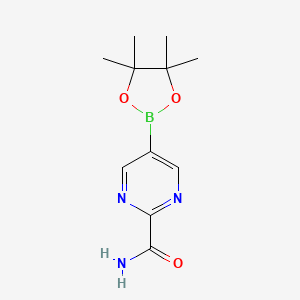
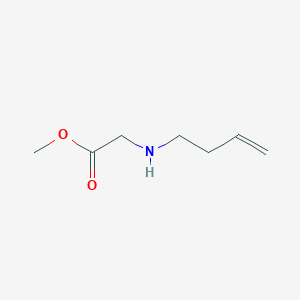

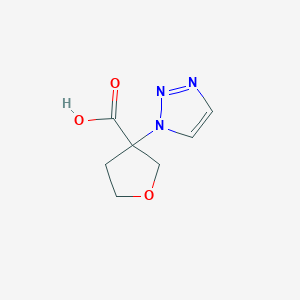

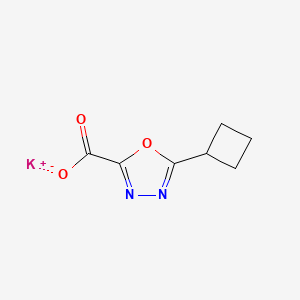
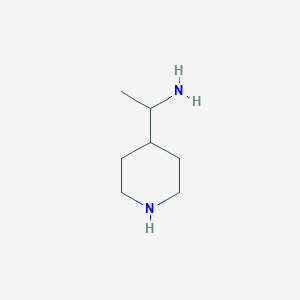
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)
![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)
